An In-depth Technical Guide to tert-Butyl piperidin-4-ylcarbamate Hydrochloride
An In-depth Technical Guide to tert-Butyl piperidin-4-ylcarbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of tert-butyl piperidin-4-ylcarbamate hydrochloride, a key building block in modern medicinal chemistry.
Core Properties
tert-Butyl piperidin-4-ylcarbamate hydrochloride is the hydrochloride salt of tert-butyl piperidin-4-ylcarbamate. The introduction of the hydrochloride group generally enhances the compound's stability and water solubility compared to its free base form.
Physicochemical Data
Quantitative data for tert-butyl piperidin-4-ylcarbamate hydrochloride and its corresponding free base are summarized in the table below for easy comparison.
| Property | tert-Butyl piperidin-4-ylcarbamate hydrochloride | tert-Butyl piperidin-4-ylcarbamate (Free Base) |
| CAS Number | 179110-74-8 | 73874-95-0[1][2] |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | C₁₀H₂₀N₂O₂[1][2] |
| Molecular Weight | 236.74 g/mol | 200.28 g/mol [1] |
| Melting Point | Data not available | 55.0 - 59.0 °C[1] |
| Boiling Point | Data not available | 165 °C / 23 mmHg (lit.)[1] |
| Solubility | Data not available | Soluble in Methanol. Calculated Water Solubility: 6.64 mg/mL[3] |
| pKa | Data not available | Data not available |
Synthesis and Experimental Protocols
The synthesis of tert-butyl piperidin-4-ylcarbamate hydrochloride typically involves the protection of the 4-amino group of a piperidine derivative with a tert-butoxycarbonyl (Boc) group, followed by the formation of the hydrochloride salt.
Experimental Protocol: Synthesis of tert-Butyl piperidin-4-ylcarbamate (Free Base)
This protocol is a representative procedure based on the widely used method of Boc protection of 4-aminopiperidine.
Materials:
-
4-Aminopiperidine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or a biphasic system of water and tert-butanol
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolution and Basification: Dissolve 4-aminopiperidine dihydrochloride in water or a suitable solvent. Add a base such as triethylamine or sodium hydroxide to neutralize the hydrochloride and free the primary amine.
-
Boc Protection: To the solution from step 1, add a solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane or tert-butanol. The reaction is typically carried out at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, perform an aqueous work-up. If a biphasic system was used, separate the organic layer. If an aqueous medium was used, extract the product into an organic solvent like dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl piperidin-4-ylcarbamate as a white to off-white solid.
Experimental Protocol: Formation of the Hydrochloride Salt
Materials:
-
tert-Butyl piperidin-4-ylcarbamate (free base)
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or dioxane)
-
Anhydrous diethyl ether or other suitable non-polar solvent
Procedure:
-
Dissolution: Dissolve the purified tert-butyl piperidin-4-ylcarbamate in a minimal amount of a suitable solvent in which the free base is soluble but the hydrochloride salt is not (e.g., anhydrous diethyl ether).
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent dropwise to the stirred solution of the free base at 0 °C.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitate by filtration, wash it with a small amount of the cold non-polar solvent, and dry it under vacuum to yield tert-butyl piperidin-4-ylcarbamate hydrochloride.
Applications in Drug Discovery and Development
tert-Butyl piperidin-4-ylcarbamate hydrochloride is a versatile building block in the synthesis of a wide range of biologically active molecules. The Boc-protected amine allows for selective functionalization of the piperidine nitrogen, making it a valuable intermediate in the construction of complex molecular architectures.
Role as a Key Intermediate in the Synthesis of CCR5 Antagonists
One of the notable applications of this compound is in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists.[4] CCR5 is a crucial co-receptor for the entry of the most common strains of HIV into host cells. Small molecule antagonists of CCR5, such as Maraviroc, can block this interaction and are used as antiviral agents. The piperidine moiety of tert-butyl piperidin-4-ylcarbamate serves as a central scaffold in many of these antagonists.
The following diagram illustrates the logical workflow of utilizing tert-butyl piperidin-4-ylcarbamate in the synthesis of a CCR5 antagonist.
Caption: Synthetic workflow from the starting material to a CCR5 antagonist.
Safety and Handling
tert-Butyl piperidin-4-ylcarbamate hydrochloride and its free base are research chemicals and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 001chemical.com [001chemical.com]
- 2. TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE | CAS 73874-95-0 [matrix-fine-chemicals.com]
- 3. 73874-95-0 | 4-Boc-Aminopiperidine | Lomitapide Related | Ambeed.com [ambeed.com]
- 4. tert-butyl piperidin-4-ylcarbamate | Pharmaceutical Intermediate | 73874-95-0 - PHMO [phmo.com]
